molecular formula C9H8N6 B1482144 7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098057-42-0

7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No. B1482144
CAS RN: 2098057-42-0
M. Wt: 200.2 g/mol
InChI Key: WNCGXUUOKLIAKS-UHFFFAOYSA-N
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Description

“7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole” is a complex organic compound that contains an imidazo[1,2-b]pyrazole core. This core is a bicyclic structure consisting of a pyrazole ring fused with an imidazole ring . The compound also contains an azidomethyl (-CH2N3) group at the 7-position and a prop-2-yn-1-yl (propargyl) group at the 1-position of the imidazo[1,2-b]pyrazole core.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused imidazo[1,2-b]pyrazole ring system, with the azidomethyl and propargyl groups attached. The azide (-N3) and alkyne (-C≡CH) groups are functional groups that could potentially be involved in further reactions .


Chemical Reactions Analysis

The azide and alkyne groups in this compound suggest that it could participate in click chemistry reactions, specifically the Huisgen 1,3-dipolar cycloaddition . This reaction could be used to attach additional groups or molecules to the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the azide and alkyne groups could influence its reactivity, while the fused ring system could impact its stability and solubility .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Discovery

Pyrazole derivatives are known for their significant role in medicinal chemistry due to their structural versatility and biological activities. The azidomethyl and prop-2-yn-1-yl groups in this compound could potentially be exploited for the design of new pharmacophores. These pharmacophores can be used to develop novel drugs with antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Synthetic Chemistry: Building Blocks

Finally, the compound’s structure allows it to serve as a building block in synthetic chemistry. It can be used to construct more complex molecules through various organic reactions, such as cycloadditions or nucleophilic substitutions, which are fundamental in the synthesis of many organic compounds.

Each of these applications leverages the unique chemical structure and reactivity of 7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole to fulfill specific roles in scientific research and development. While the search did not yield direct applications for this specific compound, the analysis is based on the known properties and applications of pyrazole derivatives in general .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Azides, in general, are potentially explosive and can be toxic, so appropriate precautions would need to be taken when handling this compound .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This could include investigating its biological activity, studying its reactivity, and developing methods to attach additional functional groups or molecules .

properties

IUPAC Name

7-(azidomethyl)-1-prop-2-ynylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6/c1-2-3-14-4-5-15-9(14)8(7-12-15)6-11-13-10/h1,4-5,7H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCGXUUOKLIAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN2C1=C(C=N2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
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7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
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7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
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7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
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7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

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